molecular formula C34H50O2 B14687146 1,1'-(Ethyne-1,2-diyl)bis[4-(decyloxy)benzene] CAS No. 34326-17-5

1,1'-(Ethyne-1,2-diyl)bis[4-(decyloxy)benzene]

Cat. No.: B14687146
CAS No.: 34326-17-5
M. Wt: 490.8 g/mol
InChI Key: XNRCYBZPLUDNMB-UHFFFAOYSA-N
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Description

1,1’-(Ethyne-1,2-diyl)bis[4-(decyloxy)benzene] is an organic compound characterized by the presence of ethyne (acetylene) and decyloxybenzene groups

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 1,1’-(Ethyne-1,2-diyl)bis[4-(decyloxy)benzene] typically involves the coupling of 1-bromodecane with hydroquinone to form 1,4-bis(decyloxy)benzene . This intermediate is then subjected to further reactions to introduce the ethyne group, resulting in the final compound.

Industrial Production Methods:

Chemical Reactions Analysis

Types of Reactions: 1,1’-(Ethyne-1,2-diyl)bis[4-(decyloxy)benzene] can undergo various chemical reactions, including:

    Oxidation: The ethyne group can be oxidized under specific conditions.

    Substitution: The benzene rings can participate in electrophilic aromatic substitution reactions.

Common Reagents and Conditions:

    Oxidation: Reagents such as potassium permanganate or ozone can be used.

    Substitution: Reagents like halogens (e.g., bromine) or nitrating agents (e.g., nitric acid) under acidic conditions.

Major Products:

  • Oxidation of the ethyne group can lead to the formation of diketones.
  • Substitution reactions can yield halogenated or nitrated derivatives of the compound.

Scientific Research Applications

1,1’-(Ethyne-1,2-diyl)bis[4-(decyloxy)benzene] has several applications in scientific research:

Mechanism of Action

The mechanism of action for 1,1’-(Ethyne-1,2-diyl)bis[4-(decyloxy)benzene] largely depends on its application. In materials science, its role as a building block in OLEDs and FETs involves the formation of conductive polymers and the facilitation of electron transport. The ethyne group provides rigidity and conjugation, enhancing the electronic properties of the resulting materials.

Comparison with Similar Compounds

Uniqueness: 1,1’-(Ethyne-1,2-diyl)bis[4-(decyloxy)benzene] is unique due to the presence of long alkyl chains (decyloxy groups) attached to the benzene rings, which can influence its solubility and interaction with other molecules. This structural feature makes it particularly useful in the synthesis of stable and soluble organic materials.

Properties

CAS No.

34326-17-5

Molecular Formula

C34H50O2

Molecular Weight

490.8 g/mol

IUPAC Name

1-decoxy-4-[2-(4-decoxyphenyl)ethynyl]benzene

InChI

InChI=1S/C34H50O2/c1-3-5-7-9-11-13-15-17-29-35-33-25-21-31(22-26-33)19-20-32-23-27-34(28-24-32)36-30-18-16-14-12-10-8-6-4-2/h21-28H,3-18,29-30H2,1-2H3

InChI Key

XNRCYBZPLUDNMB-UHFFFAOYSA-N

Canonical SMILES

CCCCCCCCCCOC1=CC=C(C=C1)C#CC2=CC=C(C=C2)OCCCCCCCCCC

Origin of Product

United States

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